(Hydroxyphosphinyl)pyruvic acid

Description

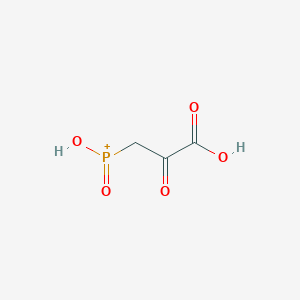

(Hydroxyphosphinyl)pyruvic acid is a phosphorylated derivative of pyruvic acid, characterized by a hydroxyphosphinyl group (-P(O)(OH)) attached to the pyruvate backbone. This structural modification confers unique chemical and biochemical properties, distinguishing it from pyruvic acid and other analogs.

Properties

IUPAC Name |

(2-carboxy-2-oxoethyl)-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3O5P/c4-2(3(5)6)1-9(7)8/h1H2,(H-,5,6,7,8)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCCKZAEYPSHLD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422535 | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144705-32-8, 90183-58-7 | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144705328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxyphosphinyl)pyruvic acid typically involves the reaction of pyruvic acid with phosphinic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Pyruvic Acid+Phosphinic Acid→(Hydroxyphosphinyl)pyruvic Acid

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (Hydroxyphosphinyl)pyruvic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

Substitution: The hydroxyphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine oxide derivatives.

Scientific Research Applications

(Hydroxyphosphinyl)pyruvic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Hydroxyphosphinyl)pyruvic acid involves its interaction with various molecular targets and pathways. The hydroxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes involved in metabolic pathways, potentially modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Pyruvic Acid

Structure: A simple α-keto acid (CH₃COCOOH). Role: Central metabolic intermediate in glycolysis and gluconeogenesis. Participates in biosynthesis of sialic acid (via aldol condensation with N-acetyl mannosamine) and muramic acid (via PEP-mediated condensation with N-acetyl glucosamine) . Key Differences:

- Lacks the hydroxyphosphinyl group, limiting its ability to form stable phosphate-like interactions.

- Higher reactivity in decarboxylation and transamination compared to phosphorylated analogs.

Phenylpyruvic Acid

Structure : Pyruvic acid with a phenyl group substituted at the α-carbon (C₆H₅CH₂COCOOH).

Properties :

- CAS Registry: 156-06-9 (phenylpyruvic acid) vs. 501-97-3 (3-(4-hydroxyphenyl)propionic acid, a distinct compound) .

- Elevated hydrophobicity due to the aromatic phenyl group.

- Biological Relevance: Accumulates in phenylketonuria (PKU) due to phenylalanine hydroxylase deficiency.

Comparison : - The phenyl group in phenylpyruvic acid enhances membrane permeability but reduces solubility in aqueous environments. In contrast, the hydroxyphosphinyl group in (Hydroxyphosphinyl)pyruvic acid likely increases polarity and chelation capacity.

Diphenylphosphinic Acid

Structure : Phosphinic acid derivative with two phenyl groups (Ph₂P(O)OH).

Properties :

- High thermal stability and acidity (pKa ~1.5–2.5) due to the electron-withdrawing phosphinyl group .

- Applications: Used as a ligand in coordination chemistry and catalyst design.

Comparison : - While both compounds contain phosphinyl groups, this compound retains the pyruvate backbone, enabling dual functionality (keto acid + phosphinyl reactivity). This contrasts with diphenylphosphinic acid’s purely phosphinic acid character.

Data Tables: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | CAS Number | Key Properties |

|---|---|---|---|---|

| Pyruvic Acid | C₃H₄O₃ | α-keto, carboxylic acid | 127-17-3 | Metabolic intermediate, high reactivity |

| Phenylpyruvic Acid | C₉H₈O₃ | α-keto, phenyl, carboxylic acid | 156-06-9 | Hydrophobic, PKU biomarker |

| This compound | C₃H₅O₆P | α-keto, hydroxyphosphinyl | Not provided | Polar, chelating, potential enzyme inhibitor |

| Diphenylphosphinic Acid | C₁₂H₁₁O₂P | Phosphinic acid, phenyl groups | 1707-03-5 | Acidic, thermally stable, ligand |

Research Findings and Implications

Reactivity :

- Pyruvic acid’s α-keto group facilitates decarboxylation, while this compound’s phosphinyl group may stabilize transition states in enzymatic reactions, similar to PEP .

- Phenylpyruvic acid’s phenyl group sterically hinders enzyme active sites, contributing to its toxicity in PKU .

Biological Interactions: Phosphorylated analogs like PEP are critical in bacterial cell wall synthesis (e.g., muramic acid formation) . The hydroxyphosphinyl group’s chelation capacity may enable interactions with divalent cations (e.g., Mg²⁺, Ca²⁺), altering enzyme kinetics.

Stability and Solubility :

- Diphenylphosphinic acid’s stability contrasts with the likely hydrolytic sensitivity of this compound due to its labile phosphate-like bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.